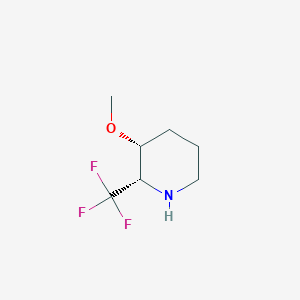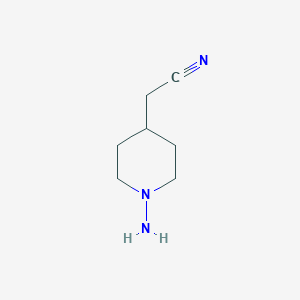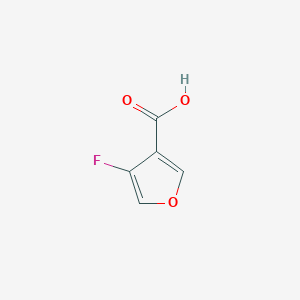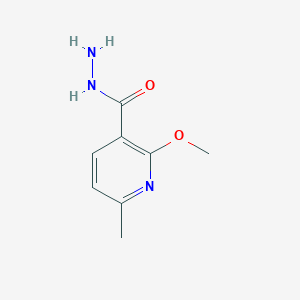
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a triazole ring, which is known for its diverse biological activities, and a quinoline moiety, which is often associated with antimicrobial and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment to Quinoline: The triazole ring is then attached to the quinoline moiety through a nucleophilic substitution reaction. This step often requires the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Acetylation: The final step involves the acetylation of the hydroxyl group on the quinoline ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamide derivatives.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the triazole and quinoline moieties.
Medicine: Studied for its anticancer properties, particularly in inhibiting the proliferation of cancer cells by inducing apoptosis.
Industry: Potential use in the development of new materials with specific electronic or photophysical properties.
作用機序
The mechanism of action of N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and antifungal activities.
Quinoline derivatives: Known for their antimalarial and anticancer properties.
Uniqueness
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide is unique due to the combination of the triazole and quinoline moieties, which endows it with a broad spectrum of biological activities. This dual functionality makes it a promising candidate for further research and development in various scientific fields.
特性
分子式 |
C14H13N5O2 |
|---|---|
分子量 |
283.29 g/mol |
IUPAC名 |
N-[8-hydroxy-4-(1,2,4-triazol-1-ylmethyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C14H13N5O2/c1-9(20)17-13-5-10(6-19-8-15-7-16-19)11-3-2-4-12(21)14(11)18-13/h2-5,7-8,21H,6H2,1H3,(H,17,18,20) |
InChIキー |
IRXZBTGZMYTGDS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC2=C(C=CC=C2O)C(=C1)CN3C=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)

![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)

![Ethyl (R)-2-(7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate](/img/structure/B12955107.png)
![2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B12955112.png)

![2-(Methylthio)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B12955125.png)




